Fluorescein 6-Maleimide

Fluorescent protein labeling Site-specific bioconjugation Analytical method development

Choose Fluorescein 6-Maleimide for defined single-isomer purity (>97%), essential for generating homogeneous conjugate populations in quantitative applications. This thiol-reactive probe (Ex/Em 492/517 nm) eliminates the confounding variables of mixed-isomer preparations, ensuring batch-to-batch reproducibility for cysteine-scanning mutagenesis and precise FRET experiments. Ideal for FITC-compatible flow cytometry and microscopy.

Molecular Formula C24H13NO7
Molecular Weight 427.4 g/mol
Cat. No. B015327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescein 6-Maleimide
Synonyms1-(3’,6’-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-6-yl)-1H-pyrrole-2,5-dione; 
Molecular FormulaC24H13NO7
Molecular Weight427.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N2C(=O)C=CC2=O)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O
InChIInChI=1S/C24H13NO7/c26-13-2-5-16-19(10-13)32-20-11-14(27)3-6-17(20)23(16)18-9-12(1-4-15(18)24(30)31)25-21(28)7-8-22(25)29/h1-11,26H,(H,30,31)
InChIKeyKNFQJMQMVDKTPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorescein 6-Maleimide Procurement Guide: Single-Isomer Thiol-Reactive Fluorophore Specifications


Fluorescein 6-maleimide (CAS 161598-40-9) is a thiol-reactive fluorescent probe consisting of a fluorescein fluorophore covalently linked at the 6-position to a maleimide reactive group [1]. This compound exhibits excitation/emission maxima at 492/517 nm with a molar extinction coefficient ≥60,000 M⁻¹cm⁻¹ and fluorescence quantum yield of approximately 0.93, making it compatible with standard FITC filter sets and the 488 nm argon-ion laser line [2]. As a single-isomer derivative, it provides defined molecular homogeneity distinct from mixed-isomer preparations [3].

Fluorescein 6-Maleimide: Why Isomer Purity and Positional Specificity Preclude Generic Substitution


Substitution of fluorescein 6-maleimide with mixed 5(6)-isomer preparations or alternative fluorophore-maleimide conjugates introduces confounding variables in quantitative applications. Mixed-isomer fluorescein maleimide products contain reactive groups at both the 5- and 6-positions of the xanthene bottom ring, which can yield heterogeneous conjugate populations with distinct chromatographic retention times, electrophoretic mobilities, and FRET orientation efficiencies [1]. Furthermore, the maleimide-thiol reaction rate is sensitive to the local chemical environment of the fluorophore attachment site; 5-substituted and 6-substituted fluorescein derivatives differ in their steric accessibility and may exhibit divergent labeling kinetics at sterically hindered cysteine residues [2]. In contrast, modern alternatives such as iFluor® 488 maleimide are reported to be significantly brighter and more photostable than fluorescein maleimide conjugates, while Alexa Fluor™ 488 maleimide offers pH-insensitive fluorescence from pH 4-10, representing performance trade-offs that must be evaluated against application-specific requirements .

Fluorescein 6-Maleimide: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Single-Isomer Purity vs Mixed 5(6)-Isomer Preparations: Chromatographic and Conjugate Homogeneity Advantages

Fluorescein 6-maleimide is supplied as a defined single isomer with isomeric purity >97%, in contrast to mixed 5(6)-isomer products which contain both positional isomers . The properties of 5- and 6-isomers are indistinguishable in excitation and emission spectra; however, mixed-isomer preparations yield heterogeneous conjugate populations that exhibit distinct chromatographic retention times and may complicate analytical characterization . This heterogeneity is particularly problematic in applications requiring precise stoichiometric control or where conjugate uniformity affects downstream assay reproducibility [1].

Fluorescent protein labeling Site-specific bioconjugation Analytical method development

Labeling Efficiency at Site-Directed Cysteine Residues: Quantitative Comparison with Tetramethylrhodamine Maleimide

In a systematic cysteine-scanning mutagenesis study of a membrane protein, 5-fluorescein-maleimide (5FM) achieved 79.1% labeling efficiency at the E294C position, while 5-tetramethylrhodamine-maleimide (5TRM) achieved 92.1% labeling at the same position [1]. The retained functional activity of labeled protein (measured as PICM ratio) differed substantially between the two fluorophores at this position: 1.8 ± 0.2 for 5FM vs 3.3 ± 0.7 for 5TRM [1]. These data demonstrate that fluorophore identity significantly influences both labeling efficiency and post-labeling protein function in a site-dependent manner [2].

Site-directed mutagenesis Protein structure-function studies Cysteine scanning mutagenesis

Fluorescence Quantum Yield and Photophysical Performance: Comparative Analysis with Next-Generation Fluorophores

Fluorescein 6-maleimide exhibits a fluorescence quantum yield of 0.93 with extinction coefficient 75,000 M⁻¹cm⁻¹ and emission maximum 520 nm [1]. In comparison, iFluor® 488 maleimide provides significantly brighter conjugates and substantially greater photostability than fluorescein maleimide, while maintaining pH-independent fluorescence from pH 4-10 . Alexa Fluor™ 488 maleimide similarly offers brighter fluorescence, pH insensitivity from pH 4-10, and superior photostability relative to fluorescein conjugates . HiLyte™ Fluor 488 maleimide achieves quantum yield 0.91 with extinction coefficient 70,000 M⁻¹cm⁻¹ and is specifically noted for pH insensitivity as a major improvement over fluorescein, which requires pH >10 for maximum emission .

Fluorescence microscopy Flow cytometry Quantitative fluorescence assays

Maleimide-Thiol Conjugation Specificity: pH-Dependent Selectivity vs Amine-Reactive Alternatives

The maleimide group in fluorescein 6-maleimide reacts preferentially with sulfhydryl groups at pH 6.5-7.5 to form a stable thioether bond [1]. At pH 7.0, the maleimide group exhibits approximately 1,000-fold greater reactivity toward sulfhydryl groups than toward amines, enabling specific cysteine labeling in the presence of lysine residues [2]. This contrasts with fluorescein isothiocyanate (FITC), which reacts selectively with primary amino groups (lysine side chains and N-termini) rather than thiols [3]. The thiol-specificity of maleimide chemistry provides orthogonal reactivity distinct from amine-reactive probes, allowing sequential or differential labeling strategies .

Bioconjugation chemistry Protein labeling Thiol-selective reagents

Instrument Compatibility: Spectral Matching with Standard FITC Filter Sets and 488 nm Laser Lines

Fluorescein 6-maleimide exhibits excitation maximum at 492 nm and emission maximum at 517 nm, which closely matches the 488 nm spectral line of the argon-ion laser, the most widely used excitation source in flow cytometry and confocal microscopy [1]. The compound is fully compatible with standard fluorescein (FITC) filter sets without requiring filter modifications . For applications requiring photostability and pH insensitivity, AZDye 488 maleimide is structurally identical to Alexa Fluor® 488 maleimide and offers fluorescence quantum yield approaching 100% with ideal 488 nm laser line matching, representing a higher-performance but higher-cost alternative .

Fluorescence detection instrumentation Filter set compatibility Laser excitation

Enhanced Solubility Formulation: AQuora® Fluorescein-Maleimide Signal-to-Noise Advantage

AQuora® Fluorescein-Maleimide is a thiol-reactive fluorophore engineered with SuperHydrophilic™ technology specifically designed to improve solubility during labeling and of the dye-labeled conjugate . As a result, dye-labeled conjugates prepared with AQuora® Fluorescein-Maleimide yield enhanced signal and improved signal-to-noise ratios in fluorescence-based applications including fluorescent western blotting, fluorescence microscopy, flow cytometry, and cell-based assays . This formulation addresses the common issue of dye-induced protein aggregation or precipitation that can occur with less hydrophilic maleimide-fluorophore conjugates, particularly when labeling hydrophobic proteins or achieving high degrees of labeling .

Fluorescent western blotting Cell-based assays Conjugate solubility

Fluorescein 6-Maleimide: Evidence-Backed Application Scenarios for Scientific Procurement


Site-Directed Cysteine Labeling for Protein Structure-Function Studies

When performing cysteine-scanning mutagenesis or site-directed labeling of engineered cysteine residues, fluorescein 6-maleimide provides defined single-isomer purity (>97%) essential for generating homogeneous conjugate populations, as demonstrated in systematic labeling studies achieving 79.1% efficiency at accessible cysteine positions [1]. The thiol-specific maleimide chemistry ensures orthogonal labeling distinct from native lysine residues, with ~1,000-fold selectivity for thiols over amines at pH 7.0 [2]. This application scenario is supported by quantitative labeling data from membrane protein studies comparing multiple cysteine positions and fluorophores [1].

FRET-Based Molecular Interaction and Conformational Change Assays

The well-defined spectral properties of fluorescein 6-maleimide (Ex/Em 492/517 nm) make it suitable as a donor fluorophore in Förster Resonance Energy Transfer (FRET) experiments, where precise donor-acceptor orientation and distance constraints govern energy transfer efficiency [1]. The single-isomer nature of the 6-maleimide derivative eliminates the heterogeneous FRET efficiencies that can arise from mixed-isomer labeling, which introduces variable fluorophore orientations relative to the protein backbone [2]. For applications requiring maximum brightness and pH insensitivity, alternatives such as iFluor® 488 maleimide or Alexa Fluor™ 488 maleimide should be considered based on comparative photophysical data .

Fluorescence Microscopy and Flow Cytometry with Standard 488 nm Instrumentation

Fluorescein 6-maleimide is optimally suited for routine fluorescence microscopy and flow cytometry applications using existing FITC filter sets and 488 nm argon-ion laser excitation, where spectral compatibility is verified by excitation/emission maxima of 492/517 nm [1]. The AQuora® Fluorescein-Maleimide formulation provides enhanced conjugate solubility and improved signal-to-noise ratios specifically for fluorescent western blotting, cell-based assays, and applications involving hydrophobic protein targets [2]. For extended live-cell imaging or variable pH conditions, procurement should shift toward pH-insensitive alternatives (iFluor® 488 or Alexa Fluor™ 488 maleimide) as evidenced by their pH 4-10 insensitivity compared to fluorescein's requirement for pH >10 to achieve maximum emission .

Cost-Effective Protein Labeling for Routine Biochemical Assays

For applications where moderate photostability and pH-sensitive fluorescence (optimal above pH 8) are acceptable constraints, fluorescein 6-maleimide offers a cost-effective thiol-labeling solution relative to premium alternatives. The single-isomer formulation ensures batch-to-batch reproducibility, a critical factor for longitudinal studies and assay validation [1]. However, procurement decisions must account for the quantitative performance gap relative to next-generation fluorophores: iFluor® 488 maleimide and Alexa Fluor™ 488 maleimide provide superior brightness, photostability, and pH insensitivity, justifying their higher cost for demanding quantitative imaging or single-molecule applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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